molecular formula C9H10N2O4 B1651829 3-(Dimethylamino)-4-nitrobenzoic acid CAS No. 1350540-04-3

3-(Dimethylamino)-4-nitrobenzoic acid

Cat. No.: B1651829
CAS No.: 1350540-04-3
M. Wt: 210.19
InChI Key: HMRMOFDVYIXAMW-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-nitrobenzoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a dimethylamino group at the 3-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-nitrobenzoic acid typically involves the nitration of 3-(Dimethylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

    Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products Formed

    Reduction: 3-(Dimethylamino)-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-(Dimethylamino)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme kinetics and as a probe in biochemical assays due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-nitrobenzoic acid depends on its chemical interactions with other molecules. The nitro group can participate in redox reactions, while the dimethylamino group can act as a nucleophile or base in various chemical processes. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    4-Nitrobenzoic acid: Lacks the dimethylamino group, reducing its nucleophilicity and basicity.

    3-Amino-4-nitrobenzoic acid: Similar structure but with an amino group instead of a dimethylamino group, affecting its chemical properties and reactivity.

Uniqueness

3-(Dimethylamino)-4-nitrobenzoic acid is unique due to the presence of both the dimethylamino and nitro groups on the benzene ring This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution and redox reactions

Properties

IUPAC Name

3-(dimethylamino)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)8-5-6(9(12)13)3-4-7(8)11(14)15/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRMOFDVYIXAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286731
Record name 3-(Dimethylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350540-04-3
Record name 3-(Dimethylamino)-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350540-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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